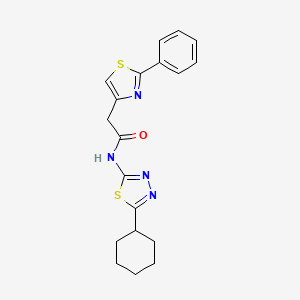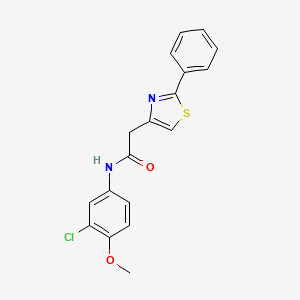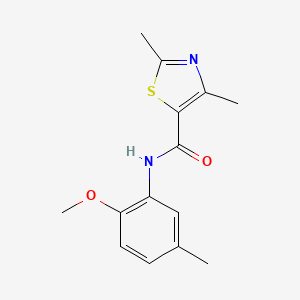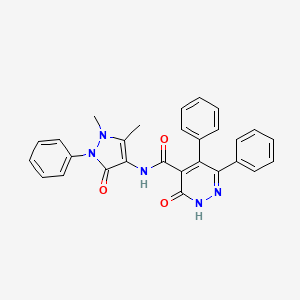![molecular formula C22H23ClN4O3S2 B11371632 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11371632.png)
5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine core substituted with a chloro group, an ethyl(phenyl)sulfamoyl group, and a propan-2-ylsulfanyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Sulfamoyl Group: The ethyl(phenyl)sulfamoyl group can be introduced via a sulfonamide coupling reaction, often using sulfonyl chlorides and amines in the presence of a base.
Addition of the Propan-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an isopropylthiol reagent.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Green Chemistry: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Aminated Pyrimidines: From nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in disease pathways, making it a candidate for drug development.
Biochemical Probes: Utilized in studying biochemical pathways and interactions within cells.
Medicine
Anticancer Agents: Investigated for its potential to inhibit cancer cell growth through specific molecular targets.
Antimicrobial Agents: Explored for its ability to inhibit the growth of bacteria and fungi.
Industry
Agricultural Chemicals: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceutical Intermediates: Used in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism by which 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Interference with key biochemical pathways, such as DNA synthesis or protein function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares the chloro and sulfamoyl groups but differs in the core structure and additional substituents.
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide: Lacks the chloro group but has similar functional groups.
Uniqueness
Structural Complexity: The combination of functional groups in 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide provides unique chemical reactivity and biological activity.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C22H23ClN4O3S2 |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
5-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-4-27(17-8-6-5-7-9-17)32(29,30)18-12-10-16(11-13-18)25-21(28)20-19(23)14-24-22(26-20)31-15(2)3/h5-15H,4H2,1-3H3,(H,25,28) |
InChI Key |
CZLVAFPPAJJQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11371554.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11371556.png)




![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11371572.png)
![3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11371579.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11371588.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11371592.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide](/img/structure/B11371594.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11371602.png)
methanone](/img/structure/B11371614.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B11371624.png)
